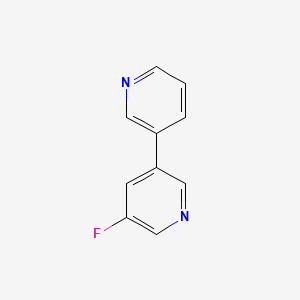

3-Fluoro-5-(pyridin-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-(pyridin-3-yl)pyridine is a fluorinated heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 3-position and another pyridine ring at the 5-position

Mechanism of Action

Target of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds . For instance, they have been used as precursors for the synthesis of anticancer drugs .

Mode of Action

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals and have been associated with improved physical, biological, and environmental properties .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The presence of fluorine in the compound could potentially enhance its stability, as fluorine atoms are known to form strong bonds with carbon, resulting in increased resistance to metabolic degradation .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity .

Cellular Effects

Some pyridine derivatives have shown potent cytotoxic activities with minimal selectivity toward normal cells

Molecular Mechanism

Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-fluoropyridine with a suitable pyridine derivative under specific conditions. For example, a photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by one-pot condensation with ammonium acetate, can yield diversely substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common reagents include acetic anhydride and hydrolysis conditions.

Substitution: Reagents such as organoboron compounds and palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: 3-halo-2-pyridones.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Fluoro-5-(pyridin-3-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

3-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the additional pyridine ring.

Trifluoromethylpyridines: Compounds with trifluoromethyl groups that exhibit unique biological activities and are used in pharmaceuticals and agrochemicals.

Uniqueness

3-Fluoro-5-(pyridin-3-yl)pyridine is unique due to its dual pyridine structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name |

3-fluoro-5-pyridin-3-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERUCUYJCGWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2885659.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2885660.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)

![7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2885666.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)

![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)

![3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2885676.png)